
1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature and is known to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Heterocyclic compounds have been synthesized through reactions involving similar structural motifs, displaying a range of biological activities. The synthesis often involves multi-step chemical reactions, leading to the formation of compounds with potential as antimicrobial and antifungal agents. For example, Sayed et al. (2003) described the synthesis of heterocyclic compounds with expected biological activity, highlighting the versatility of related chemical structures in synthesizing compounds with potential medicinal applications Sayed et al., 2003.
Anticancer and Antiangiogenic Agents
Certain derivatives of pyridazinones, a class of compounds related to the chemical structure , have been investigated for their anticancer and antiangiogenic properties. Kamble et al. (2015) synthesized and characterized a series of pyridazin-3(2H)-one derivatives, assessing their inhibitory effects on human cancer cell lines. Some compounds showed promising activity, indicating the potential of such derivatives in cancer therapy Kamble et al., 2015.
Antimicrobial and Fungicidal Activities
Thiazole derivatives, which share a common structural feature with the compound of interest, have been explored for their fungicidal activities. Bashandy et al. (2008) prepared and evaluated thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, demonstrating their potential antimicrobial and fungicidal properties. This research suggests the importance of such compounds in developing new antimicrobial agents Bashandy et al., 2008.
Molecular Docking Studies
Molecular docking studies are crucial in understanding the interaction between synthesized compounds and biological targets. Such studies help in the rational design of molecules with enhanced biological activities. Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized compounds, providing insights into their potential use as antimicrobial and antioxidant agents. This approach is significant in identifying promising candidates for further development Flefel et al., 2018.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-10-17(24-11(2)19-10)14-7-8-16(21-20-14)23-9-15(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKHEDXYXUCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)
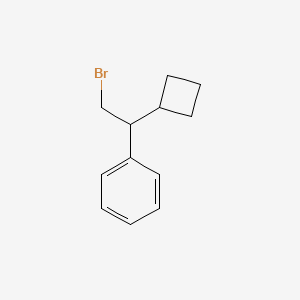
![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-isopropoxybenzyl)benzamide](/img/structure/B2766304.png)
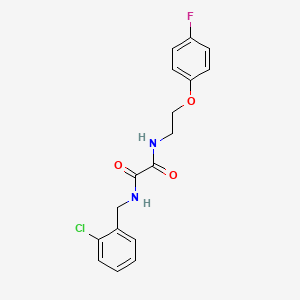
![3-(2-oxo-2-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766306.png)


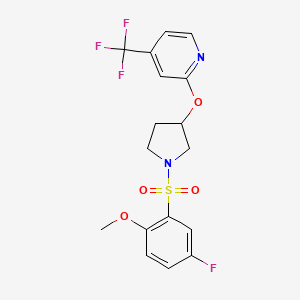
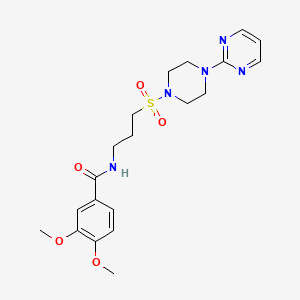
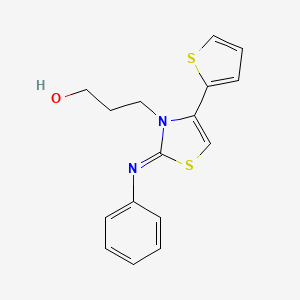
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2766320.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2766322.png)